
N-(4-Chlorobenzyl)-N-methylsulfamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chlorbenzyl)-N-methylsulfamid ist eine organische Verbindung, die zur Klasse der Sulfonamide gehört. Sie enthält einen Benzolring, der an der para-Position mit einem Chloratom substituiert ist, und eine Methylsulfamidgruppe.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(4-Chlorbenzyl)-N-methylsulfamid erfolgt typischerweise durch Reaktion von 4-Chlorbenzylchlorid mit N-Methylsulfamid. Die Reaktion wird in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan oder Toluol bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt.
Industrielle Produktionsverfahren
Im industriellen Maßstab folgt die Produktion von N-(4-Chlorbenzyl)-N-methylsulfamid ähnlichen Synthesewegen, jedoch mit optimierten Bedingungen, um höhere Ausbeuten und Reinheit zu gewährleisten. Der Einsatz von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
N-(4-Chlorbenzyl)-N-methylsulfamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Nucleophile Substitution: Das Chloratom am Benzolring kann unter geeigneten Bedingungen durch andere Nucleophile wie Amine oder Thiole ersetzt werden.
Oxidation: Die Methylsulfamidgruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Persäuren zu Sulfonderivaten oxidiert werden.
Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu entsprechenden Aminen oder anderen reduzierten Produkten reduziert werden.
Häufige Reagenzien und Bedingungen
Nucleophile Substitution: Reagenzien wie Natriumazid oder Kaliumthiocyanat in polaren aprotischen Lösungsmitteln.
Oxidation: Wasserstoffperoxid oder m-Chlorperbenzoesäure in Lösungsmitteln wie Essigsäure oder Dichlormethan.
Reduktion: Lithiumaluminiumhydrid oder Natriumborhydrid in Lösungsmitteln wie Tetrahydrofuran oder Ethanol.
Hauptprodukte, die gebildet werden
Nucleophile Substitution: Bildung von substituierten Benzylderivaten.
Oxidation: Bildung von Sulfonderivaten.
Reduktion: Bildung von Aminderivaten.
Wissenschaftliche Forschungsanwendungen
N-(4-Chlorbenzyl)-N-methylsulfamid hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Aufgrund seiner Sulfonamidstruktur wird es wegen seines Potenzials als antimikrobielles Mittel untersucht.
Medizin: Es wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Entwicklung neuer Medikamente, die auf bestimmte Enzyme oder Rezeptoren abzielen.
Industrie: Wird bei der Produktion von Spezialchemikalien und Zwischenprodukten für verschiedene industrielle Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-(4-Chlorbenzyl)-N-methylsulfamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Sulfonamidgruppe kann die Struktur von natürlichen Substraten nachahmen, wodurch die Verbindung die Enzymaktivität hemmen oder die Rezeptorfunktion modulieren kann. Diese Wechselwirkung kann zu verschiedenen biologischen Wirkungen führen, darunter antimikrobielle Aktivität oder therapeutische Vorteile.
Wissenschaftliche Forschungsanwendungen
N-(4-Chlorobenzyl)-N-methylsulfamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of N-(4-Chlorobenzyl)-N-methylsulfamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, including antimicrobial activity or therapeutic benefits.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(4-Chlorbenzyl)-N-methylbenzol-1,4-disulfonamid
- 4-(4-Chlorbenzyl)pyridin
- N-(4-Chlorbenzyl)-N-methylbenzol-1,4-disulfonamid
Einzigartigkeit
N-(4-Chlorbenzyl)-N-methylsulfamid ist aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins sowohl eines Chloratoms als auch einer Methylsulfamidgruppe einzigartig. Diese Kombination verleiht ihm einzigartige chemische und biologische Eigenschaften, wodurch es zu einer wertvollen Verbindung für verschiedene Anwendungen wird.
Eigenschaften
CAS-Nummer |
3984-17-6 |
|---|---|
Molekularformel |
C8H11ClN2O2S |
Molekulargewicht |
234.70 g/mol |
IUPAC-Name |
1-chloro-4-[[methyl(sulfamoyl)amino]methyl]benzene |
InChI |
InChI=1S/C8H11ClN2O2S/c1-11(14(10,12)13)6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3,(H2,10,12,13) |
InChI-Schlüssel |
IEDCBDWCOSFHOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=C(C=C1)Cl)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



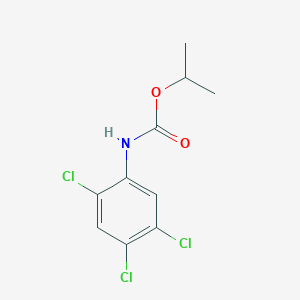
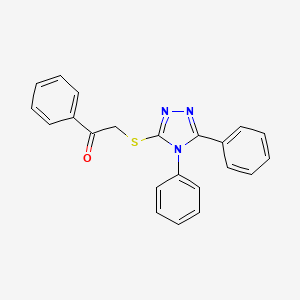
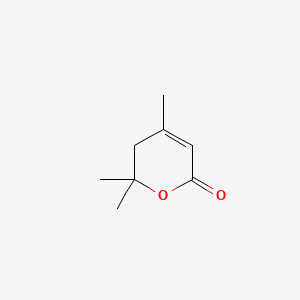
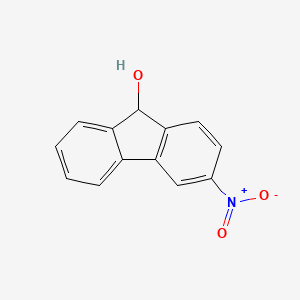
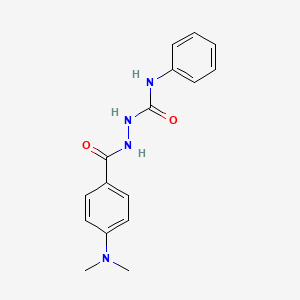
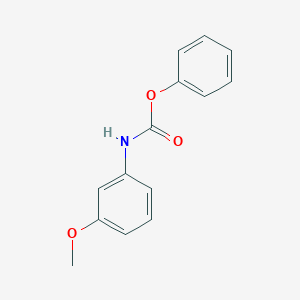
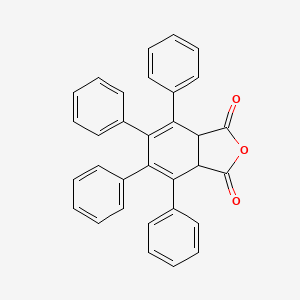
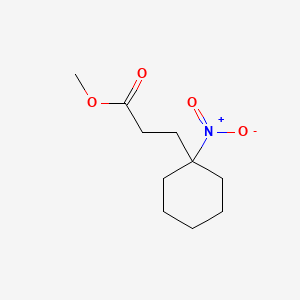

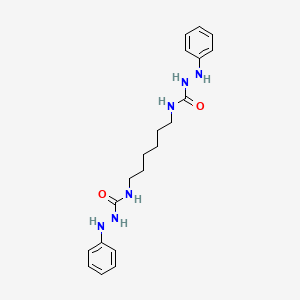

![4-bromo-2-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B11960805.png)

